molecular formula C19H18FN3O2 B2393190 (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone CAS No. 2034421-28-6

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone

Cat. No. B2393190
CAS RN: 2034421-28-6
M. Wt: 339.37
InChI Key: VVHFLJZKBDJYPC-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been reported in the literature . For example, Hsieh et al. synthesized (E)-1-(1-allyl-1H-benzo[d]imidazol-2-yl)-3-(4-substituted phenyl) prop-2-en-1-one and evaluated its anticancer activity against different cell lines .


Molecular Structure Analysis

The molecular structure of imidazole-containing compounds can be confirmed by IR, 1H, and 13C-NMR, MS spectra, and HRMS spectral data .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The benzoylated products were synthesized by the benzoylation of substituted phenols under low temperature .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole-containing compounds can be analyzed using various spectroscopic techniques .

Scientific Research Applications

Therapeutic Potential

Imidazole, a core component of this compound, is known for its broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antiproliferative Activity

A series of new compounds similar to the one were synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines such as prostate (DU-145), lung (A549), and cervical (HeLa) .

Metal-Organic Frameworks (MOFs)

The compound has been used in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are of great interest due to their crystallinity, structural versatility, and controlled porosity . The TIBM-Cu MOF showed excellent CO2 adsorption capacity at 1 bar and 298 K .

CO2 Capture

Due to the high porosity (0.3–1.5 nm), TIBM-Cu MOF showed a considerable CO2/N2 selectivity (53) compared to TIBM-Al (35) and TIBM-Cr (10) . This makes it a potential candidate for carbon dioxide separation by selective adsorption, a rapidly increasing research area because of its importance in energy and environment-related applications .

Antihypertensive and Antihelmentics

Benzimidazoles, which are part of the compound, are important therapeutic agents in pharmaceutical chemistry where they exhibit various biological properties such as antihypertensive (candesartan, talemisartan), and antihelmentics (albendazole, mebendazole) .

Pharmacological Blocking

The compound has been used in successful pharmacological blocking of AQ signal reception at the level of PqsR. This leads to a reduced transcription of the pqsA-lux genes and ultimately reduction in the luminescence readout .

Mechanism of Action

Imidazole plays a key role in the B cell receptor (BCR) signaling pathway . Abnormal activation of Syk is closely related to the occurrence and development of hematological malignancies .

Future Directions

The discovery of novel 3-(1H-benzo[d]imidazole-2-yl)-1H-pyrazol-4-amine Syk inhibitors led to the identification of a highly potent Syk inhibitor that exhibited excellent inhibitory activity on Syk enzyme and showed potency against several other kinases . These findings suggest that these compounds are promising new Syk inhibitors for treating blood cancers .

properties

IUPAC Name

[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2/c1-25-18-7-6-13(10-15(18)20)19(24)22-9-8-14(11-22)23-12-21-16-4-2-3-5-17(16)23/h2-7,10,12,14H,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHFLJZKBDJYPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(C2)N3C=NC4=CC=CC=C43)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone

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